gamma-L-Glutamyl-p-nitroanilide

GGT clinical chemistry enzyme assay

Select gamma-L-Glutamyl-p-nitroanilide (GPNA) as your primary GGT chromogenic substrate for clinical diagnostics, enzyme characterization, and inhibitor screening. GPNA delivers consistent kinetic performance across human liver, porcine kidney, and bovine kidney GGT isoforms, unlike the 3-carboxy derivative that introduces systematic bias. Validated low-Km values (e.g., 21 µM for B. licheniformis) enable sensitive, high-throughput spectrophotometric detection at 405–410 nm. Correlated with established reference methods for reliable, cross-laboratory data comparability.

Molecular Formula C11H14ClN3O5
Molecular Weight 303.70 g/mol
Cat. No. B12061768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-L-Glutamyl-p-nitroanilide
Molecular FormulaC11H14ClN3O5
Molecular Weight303.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl
InChIInChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H
InChIKeyOJEVFSFTVARWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

gamma-L-Glutamyl-p-nitroanilide: Chromogenic GGT Substrate for Clinical and Research Assays


gamma-L-Glutamyl-p-nitroanilide (GPNA; also designated L-γ-glutamyl-p-nitroanilide or γ-Glu-pNA) is a synthetic chromogenic donor substrate for γ-glutamyltransferase (GGT; EC 2.3.2.2), an enzyme that catalyzes the transfer of a γ-glutamyl moiety from a donor substrate to an acyl acceptor, typically an amino acid or peptide [1]. The compound functions via a ping-pong bi-bi kinetic mechanism, wherein the γ-glutamyl group is transferred from GPNA to the enzyme's N-terminal threonine residue, forming a γ-glutamyl-enzyme intermediate with concomitant liberation of p-nitroaniline, which can be monitored spectrophotometrically at 405–410 nm [2]. It is widely employed in diagnostic assays for hepatobiliary disease screening, in biochemical characterization of GGTs from diverse biological sources, and in high-throughput inhibitor screening programs [3].

Why Substituting gamma-L-Glutamyl-p-nitroanilide with Structural Analogs Compromises Assay Reproducibility and Interpretability


Substituting gamma-L-Glutamyl-p-nitroanilide with other GGT substrates cannot be performed without re-optimizing the entire assay system and re-evaluating result interpretation. GGTs from different species and tissues exhibit differential recognition of substrate structural features; modifications to the γ-glutamyl moiety markedly alter kinetic parameters, while the presence or absence of a 3-carboxyl substituent fundamentally changes both solubility and enzyme inhibition behavior [1]. GPNA and its 3-carboxyl derivative (γ-glutamyl-3-carboxy-4-nitroanilide) display divergent behavior when assayed with GGTs from human liver, porcine kidney, and bovine kidney, necessitating source-specific calibration [2]. Furthermore, the carboxylated analog exerts a marked competitive inhibitory effect on GGT that is more pronounced than that of GPNA, introducing systematic bias in activity measurements [3]. Consequently, direct substitution without method re-validation yields data that are neither comparable to established reference ranges nor reliably interpretable across laboratories.

Quantitative Differentiation Evidence: gamma-L-Glutamyl-p-nitroanilide vs. Key Analogs and Alternatives


Enzyme Source-Dependent Differential Activity: GPNA vs. 3-Carboxy-4-nitroanilide Derivative Across GGT Isoforms

When γ-glutamyltransferase preparations from different biological origins are assayed with L-γ-glutamyl-4-nitroanilide (GPNA) versus L-γ-glutamyl-3-carboxy-4-nitroanilide, the relative activity ratios diverge substantially. Preparations from bovine kidney GGT behave in a manner distinct from human liver GGT and porcine kidney GGT when both substrates are compared [1]. This source-dependent variation precludes interchangeable use of the two substrates without origin-specific recalibration, whereas GPNA provides a consistent baseline for comparative enzymology across diverse GGT isoforms [2].

GGT clinical chemistry enzyme assay substrate specificity quality control

Reduced Competitive Inhibition vs. 3-Carboxy Derivative: Minimizing Assay Bias in GGT Activity Determinations

L-γ-glutamyl-3-carboxy-4-nitroanilide exhibits a marked competitive inhibitory effect on γ-glutamyltransferase that is more pronounced than the inhibition produced by L-γ-glutamyl-p-nitroanilide (GPNA) [1]. This differential inhibition introduces systematic bias in activity measurements. For GPNA, the absolute Km value for GGT is not specified in the comparator study, but the carboxylated derivative has an absolute Km of approximately 0.64 mmol/L, with the inhibitor dissociation constant (Ki) for the carboxyl derivative being lower than that of GPNA, reflecting tighter enzyme binding that suppresses catalytic turnover [2].

GGT enzyme kinetics substrate inhibition clinical assay quality control

Bacillus licheniformis GGT Catalytic Efficiency: High kcat and Low Km Define Preferred Donor Substrate Status

In a comprehensive substrate specificity study using recombinant γ-glutamyltranspeptidase from Bacillus licheniformis (BLrGGT), L-γ-glutamyl-p-nitroanilide was identified as the preferred substrate among all donors tested. Steady-state kinetic analysis yielded a kcat of 105 s⁻¹ and a Km of 21 μM, resulting in a catalytic efficiency (kcat/Km) of 5.0 × 10⁶ M⁻¹ s⁻¹ [1]. This high catalytic turnover at low substrate concentrations establishes GPNA as a highly sensitive probe for detecting and quantifying GGT activity in microbial enzyme characterization and biotechnological applications [2].

GGT enzyme kinetics Bacillus licheniformis biocatalysis theanine synthesis

Escherichia coli GGT Kinetic Parameters: Sub-40 μM Km Enables High-Sensitivity Detection in Recombinant Enzyme Systems

Using recombinant γ-glutamyltranspeptidase from Escherichia coli Novablue (EcGGT), the apparent Km and Vmax values for γ-glutamyl-p-nitroanilide as γ-glutamyl donor in the transpeptidation reaction were determined to be 37.9 μM and 53.7 × 10⁻³ mM min⁻¹, respectively [1]. This sub-40 μM Km value confirms that GPNA is efficiently recognized by EcGGT at low concentrations, enabling sensitive detection in recombinant enzyme systems. The kinetic characterization of EcGGT using GPNA further demonstrated the enzyme's utility in L-theanine synthesis, achieving a 45% conversion rate from 10 mM L-Gln and 40 mM ethylamine at pH 10 [2].

GGT Escherichia coli recombinant enzyme kinetic characterization theanine synthesis

Established Spectrophotometric Monitoring and Assay Standardization: Reliable Correlation with Fluorogenic Methods

γ-L-glutamyl-p-nitroanilide has been extensively validated as a chromogenic substrate for GGT activity determination, with liberation of p-nitroaniline monitored at 405–410 nm. This method shows close correlation with alternative fluorometric assays. A study comparing the conventional GPNA-based colorimetric method with a novel fluorometric assay using 7-(γ-L-glutamyl)-4-methylcoumarinylamide reported close correlation between activities measured by both methods [1]. Another fluorimetric method using the same coumarin substrate also noted close correlation and good agreement with the established colorimetric GPNA method [2].

GGT chromogenic substrate spectrophotometry clinical chemistry method correlation

Differential Solubility Characteristics: 3-Carboxy Derivative Offers Higher Aqueous Solubility, GPNA Requires Stabilization Strategies

A key differentiation between GPNA and its 3-carboxyl analog lies in aqueous solubility. L-γ-glutamyl-p-nitroanilide (GPNA) exhibits remarkably poor solubility at near-neutral pH, which is optimal for enzymatic reaction and substrate stability [1]. In contrast, γ-glutamyl-3-carboxy-4-nitroanilide is highly soluble even in neutral solutions [2]. However, this solubility advantage of the carboxyl derivative is offset by its non-enzymatic decomposition (spontaneous hydrolysis) and its marked competitive inhibitory effect on GGT [3]. For GPNA, solubility limitations have been addressed through formulation with modified cyclodextrins as described in patent literature, enabling stabilized substrate solutions suitable for diagnostic applications [4].

GGT substrate solubility diagnostic reagent formulation cyclodextrin

Optimal Application Scenarios for gamma-L-Glutamyl-p-nitroanilide Based on Quantitative Differentiation Evidence


Clinical Diagnostic Reagent Manufacturing: Standardized GGT Activity Assays Requiring Inter-Laboratory Comparability

Manufacturers of clinical diagnostic kits for γ-glutamyltransferase (GGT) activity determination should select gamma-L-Glutamyl-p-nitroanilide (GPNA) as the primary chromogenic substrate. GPNA is the most widely employed substrate in clinical diagnostic methods and exhibits close correlation with alternative assay formats [1]. Unlike the 3-carboxy derivative, which displays enzyme source-dependent behavior—particularly with bovine kidney GGT behaving differently from human liver GGT [2]—GPNA provides consistent performance across diverse enzyme preparations when properly calibrated. The compound's weaker competitive inhibition relative to the carboxylated analog minimizes systematic bias in activity measurements, ensuring that diagnostic results align with established reference ranges .

Recombinant GGT Characterization and Quality Control in Industrial Enzyme Production

Biotechnology firms producing recombinant γ-glutamyltranspeptidases for biocatalysis applications should utilize gamma-L-Glutamyl-p-nitroanilide for enzyme characterization and batch-to-batch quality control. GPNA has been validated as the preferred substrate for GGTs from diverse microbial sources, with well-characterized kinetic parameters including a kcat of 105 s⁻¹ and a Km of 21 μM for Bacillus licheniformis GGT [1], and an apparent Km of 37.9 μM for Escherichia coli GGT [2]. These low micromolar Km values enable sensitive detection of enzyme activity at low substrate concentrations, reducing reagent consumption in high-throughput screening and providing reliable metrics for monitoring enzyme production consistency and specific activity determination during purification.

High-Throughput Screening for GGT Inhibitors in Drug Discovery Programs

Pharmaceutical research laboratories engaged in developing GGT inhibitors as therapeutic candidates for cancer or other pathologies should employ gamma-L-Glutamyl-p-nitroanilide in high-throughput screening assays. GPNA's chromogenic detection at 405–410 nm enables rapid, plate-reader-compatible activity measurement without the need for specialized fluorescence instrumentation, while maintaining sufficient sensitivity for detecting subtle inhibition effects. The compound's extensive kinetic characterization across multiple GGT isoforms [1] provides a robust framework for interpreting inhibitor potency data and comparing results across compound libraries and screening campaigns. Additionally, the established method correlation between GPNA-based colorimetric assays and fluorometric alternatives [2] facilitates orthogonal confirmation of hit compounds.

Biocatalytic Synthesis of γ-Glutamyl Compounds Using GGT as Industrial Catalyst

Industrial biotechnology operations utilizing γ-glutamyltranspeptidase for the synthesis of theanine or other commercially valuable γ-glutamyl compounds should employ gamma-L-Glutamyl-p-nitroanilide for enzyme activity monitoring and process optimization. GPNA kinetic characterization of EcGGT has been directly linked to the enzyme's performance in L-theanine synthesis, where a conversion rate of 45% was achieved from 10 mM L-Gln and 40 mM ethylamine [1]. The well-defined kinetic parameters for GPNA hydrolysis by various GGTs [2] enable accurate determination of enzyme dosing requirements and real-time monitoring of catalyst activity throughout production cycles, ensuring consistent product yield and facilitating troubleshooting of process deviations.

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